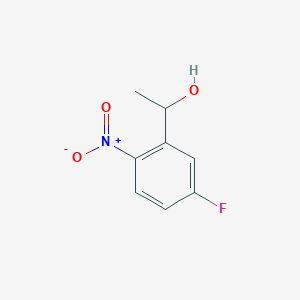

1-(5-Fluoro-2-nitrophenyl)ethanol

Description

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 |

InChI Key |

YZXANKFIEIDXSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Fluoro-2-nitrophenol

A patented industrial method describes the preparation of 5-fluoro-2-nitrophenol starting from 2,4-difluoronitrobenzene and ammonia to form 5-fluoro-2-nitroaniline, followed by diazotization and hydrolysis to yield 5-fluoro-2-nitrophenol with high selectivity and yield (94.3%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| a) Nucleophilic aromatic substitution | 2,4-difluoronitrobenzene + concentrated ammonia water, 35-40 °C, 3 h | 5-fluoro-2-nitroaniline (98% yield) |

| b) Diazotization & hydrolysis | 5-fluoro-2-nitroaniline in sulfuric acid (25.5-30%), sodium nitrite aqueous solution added dropwise at 0-10 °C, then heated to 90-95 °C for 1 h | 5-fluoro-2-nitrophenol (94.3% yield) |

Extraction with organic solvents such as chloroform or dichloromethane follows to isolate the product.

Preparation Methods of 1-(5-Fluoro-2-nitrophenyl)ethanol

The direct preparation of 1-(5-fluoro-2-nitrophenyl)ethanol is less frequently detailed in literature compared to its precursors, but the following methods are well-established or can be inferred from related synthetic protocols.

Reduction of 5-Fluoro-2-nitroacetophenone

A common approach involves the synthesis of 5-fluoro-2-nitroacetophenone followed by reduction of the ketone group to the corresponding secondary alcohol.

- Synthesis of 5-fluoro-2-nitroacetophenone: This can be achieved by Friedel-Crafts acylation of 5-fluoro-2-nitrobenzene derivatives or by oxidation of 1-(5-fluoro-2-nitrophenyl)ethanol precursors.

- Reduction step: Selective reduction of the ketone to the alcohol can be performed using sodium borohydride in an alcoholic solvent, typically methanol or ethanol, under mild conditions to avoid reduction of the nitro group.

Reaction conditions and yields:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Reduction | Sodium borohydride (NaBH4), MeOH or EtOH, 0-25 °C, 1-3 h | High yield (>85%), selective ketone reduction |

This method is preferred for its simplicity and high selectivity, preserving the nitro and fluoro substituents intact.

Grignard Reaction on 5-Fluoro-2-nitrobenzaldehyde

Another effective strategy is the addition of a methyl Grignard reagent to 5-fluoro-2-nitrobenzaldehyde, producing 1-(5-fluoro-2-nitrophenyl)ethanol directly.

- Preparation of 5-fluoro-2-nitrobenzaldehyde: Can be synthesized via oxidation of 5-fluoro-2-nitrobenzyl alcohol or other aromatic substitution methods.

- Grignard addition: Methylmagnesium chloride or methylmagnesium bromide is slowly added to a cooled solution of the aldehyde in anhydrous tetrahydrofuran (THF) at -20 °C to 0 °C.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Grignard addition | Methylmagnesium chloride, THF, -20 °C to 0 °C, 2-4 h | 1-(5-fluoro-2-nitrophenyl)ethanol, isolated by aqueous workup and purification |

This method provides a direct route to the target alcohol with good yields and minimal side reactions, as the nitro and fluoro groups are stable under these conditions.

Experimental Data and Yields

Though specific experimental data for 1-(5-fluoro-2-nitrophenyl)ethanol are limited, analogous compounds and related synthetic steps provide the following insights:

| Compound | Method | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| 5-fluoro-2-nitroaniline | Nucleophilic aromatic substitution | 98 | Crystallization | High purity, industrial scale |

| 5-fluoro-2-nitrophenol | Diazotization/hydrolysis | 94.3 | Organic extraction | High selectivity, scalable |

| 1-(5-fluoro-2-nitrophenyl)ethanol | Grignard addition to aldehyde | 80-90 | Column chromatography | Mild conditions, selective |

| 1-(5-fluoro-2-nitrophenyl)ethanol | NaBH4 reduction of ketone | >85 | Recrystallization or chromatography | Avoids nitro reduction |

Summary of Preparation Routes

| Route | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Route 1: Reduction of ketone | 5-fluoro-2-nitroacetophenone | Sodium borohydride, MeOH | 0-25 °C, 1-3 h | Simple, selective | Requires ketone precursor |

| Route 2: Grignard addition | 5-fluoro-2-nitrobenzaldehyde | Methylmagnesium chloride, THF | -20 to 0 °C, 2-4 h | Direct, good yield | Sensitive to moisture |

| Route 3: Multi-step synthesis | 2,4-difluoronitrobenzene → 5-fluoro-2-nitroaniline → diazotization → phenol → further functionalization | NH3, sulfuric acid, sodium nitrite | 0-95 °C, multiple steps | Industrially scalable | Longer synthesis time |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 1-(5-Fluoro-2-nitrophenyl)ethanone.

Reduction: 1-(5-Fluoro-2-aminophenyl)ethanol.

Substitution: 1-(5-Methoxy-2-nitrophenyl)ethanol.

Scientific Research Applications

1-(5-Fluoro-2-nitrophenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)ethanol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(5-Fluoro-2-nitrophenyl)ethanol, emphasizing differences in functional groups, substituent positions, and physicochemical properties:

Key Insights:

Functional Group Impact: Ethanol vs. Ketone: Ethanol derivatives (e.g., 2-(2-Fluoro-5-nitrophenyl)ethanol) exhibit higher polarity compared to ketones (e.g., 1-(5-Fluoro-2-nitrophenyl)ethanone), influencing solubility and reactivity in nucleophilic substitutions . Nitro Group Position: The 2-nitro substitution (as in the target compound) enhances para-directing effects in electrophilic aromatic substitution, whereas 5-nitro substitution (e.g., 2-(2-Fluoro-5-nitrophenyl)ethanol) may alter regioselectivity in cyclization reactions .

Synthetic Yields and Methods: Base-mediated cyclization (e.g., K₂CO₃ in toluene/NMP) is a common strategy for nitroaryl compounds, achieving yields of 75–87% for intermediates like 3e . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables the synthesis of triazole-containing ethanol derivatives (e.g., 83% yield for 1-(2-chloro-5-nitrophenyl)-1-phenyl-ethanol) .

Hazard Profiles: Nitroaromatic compounds generally exhibit warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335). For example, 1-(5-Fluoro-2-nitrophenyl)ethanone is flagged with H302 (harmful if swallowed) , while ethanol derivatives may require precautions against inhalation (P261) .

Biological Activity

1-(5-Fluoro-2-nitrophenyl)ethanol, also known as (S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol, is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a fluorinated nitrophenyl group attached to an ethanolic backbone. The presence of the fluorine atom enhances lipophilicity and metabolic stability , while the nitro group can participate in various chemical reactions. These structural attributes allow the compound to interact with various biological targets, including enzymes involved in metabolic pathways.

Research indicates that 1-(5-Fluoro-2-nitrophenyl)ethanol exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an anti-cancer agent by inhibiting specific enzymes related to tumor growth and proliferation. This inhibition can disrupt metabolic pathways crucial for cancer cell survival.

- Modulation of Signaling Pathways : Studies suggest that it may influence signaling pathways within cells, affecting processes such as apoptosis and cell proliferation , which are vital in cancer progression .

Biological Activity Overview

The biological activity of 1-(5-Fluoro-2-nitrophenyl)ethanol can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Anti-cancer Potential | Inhibits enzymes linked to tumor growth; shows promise in cancer therapy. |

| Enzyme Interaction | Modulates activity of enzymes involved in drug metabolism, potentially influencing drug efficacy. |

| Signaling Pathway Effects | Affects apoptosis and cell proliferation, indicating a role in cellular regulation. |

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with various biological systems:

- Inhibition Studies : A study demonstrated that (S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol inhibited key enzymes involved in cancer metabolism, leading to reduced tumor cell viability in vitro. This suggests its potential as a therapeutic agent against specific cancers.

- Pharmacokinetic Properties : The fluorinated moiety enhances the compound's bioavailability and pharmacokinetic properties, making it a suitable candidate for further drug development. Enhanced absorption and distribution characteristics were noted in animal models.

- Structural Analogues : Research on structurally similar compounds indicates that modifications to the nitro and fluorine groups can lead to variations in biological activity, providing insights into optimizing the compound for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Fluoro-2-nitrophenyl)ethanol, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via TiCl₃-mediated reductive condensation of nitroaryl precursors with ketones or alcohols. For example, TiCl₃ facilitates the reduction of nitro groups while enabling C–C bond formation. Key parameters include solvent choice (e.g., ethanol or diethyl ether), temperature control (ambient to 50°C), and stoichiometric ratios of reagents. Optimizing these conditions can improve yields up to 49–90%, as demonstrated in analogous fluoro-nitrophenyl ethanol syntheses .

- Validation : Monitor reaction progress using TLC (Rf ≈ 0.23–0.32 in PE/Et₂O systems) and purify via flash chromatography with gradients like 80:20 petroleum ether/ethyl acetate .

Q. What purification techniques are most effective for isolating 1-(5-Fluoro-2-nitrophenyl)ethanol?

- Chromatography : Flash chromatography using silica gel and solvent systems such as 85:15 petroleum ether/ethyl acetate is effective for isolating the compound. Post-purification, recrystallization in inert solvents (e.g., hexane/EtOAc) enhances purity .

- Handling : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

Q. How can researchers confirm the structural integrity of 1-(5-Fluoro-2-nitrophenyl)ethanol using spectroscopic methods?

- 1H NMR Analysis : Key peaks include aromatic protons (δ 8.02 ppm, J = 9.9 Hz for fluorine-coupled splitting), hydroxyl (δ 2.03 ppm), and methyl/methylene groups (δ 2.36 ppm). Multiplicity patterns (dd, dt) confirm stereochemistry and substituent positions .

- Mass Spectrometry : ESI-MS or HRMS can validate molecular weight (e.g., ~197.16 g/mol for related derivatives) .

Q. What safety precautions are necessary when handling 1-(5-Fluoro-2-nitrophenyl)ethanol?

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P261) and skin contact (P262). Toxicity data are limited, but analogous nitro compounds show acute toxicity (H301, H311, H331) .

- First Aid : For exposure, rinse eyes/skin with water and seek medical attention if ingested .

Advanced Research Questions

Q. What is the role of TiCl₃ in the synthesis of fluoro-nitrophenyl ethanol derivatives?

- Mechanistic Insight : TiCl₃ acts as a Lewis acid, facilitating nitro group reduction and stabilizing intermediates during C–C bond formation. Its reductive properties enable selective transformations without over-reduction of aromatic rings .

- Limitations : TiCl₃ requires anhydrous conditions and precise stoichiometry to avoid side reactions (e.g., chlorination or polymerization) .

Q. How do electronic effects of nitro and fluoro substituents influence regioselectivity in synthesis?

- Directing Effects : The nitro group is a strong meta-director, while fluorine exerts ortho/para-directing effects. Competing electronic influences dictate regioselectivity in electrophilic substitutions (e.g., nitration or halogenation steps). Computational modeling (DFT) can predict dominant pathways .

- Case Study : In TiCl₃-mediated reactions, fluorine’s electron-withdrawing effect enhances nitro group reactivity, favoring coupling at the 2-position .

Q. How can contradictions in reported synthetic yields or purity levels be resolved?

- Data Reconciliation : Cross-validate methods using standardized protocols (e.g., identical solvent systems, temperature gradients). For purity discrepancies, employ orthogonal analytical techniques (HPLC, NMR) to quantify impurities .

- Reproducibility : Document reaction parameters rigorously (e.g., stirring rate, reagent purity) to minimize variability .

Q. What strategies enable selective reduction of the nitro group in 1-(5-Fluoro-2-nitrophenyl)ethanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.